molecular formula C9H20O B3055775 2,4,4-Trimethyl-3-hexanol CAS No. 66793-92-8

2,4,4-Trimethyl-3-hexanol

Cat. No. B3055775
CAS RN: 66793-92-8
M. Wt: 144.25 g/mol
InChI Key: PDIVDRVTPZNRDZ-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-3-hexanol , also known by its IUPAC name, is a chemical compound with the molecular formula C9H20O . It falls under the category of alcohols and is characterized by its unique structure, which includes three methyl groups attached to a hexanol backbone .

Scientific Research Applications

Fragrance Ingredient in Products

2,4,4-Trimethyl-3-hexanol is used as a fragrance ingredient, classified within the branched chain saturated alcohols group. This class of compounds typically has a hydroxyl group and a C4 to C12 carbon chain with one or several methyl side chains. Such compounds are often reviewed for toxicological and dermatological safety in fragrances and personal care products (Mcginty et al., 2010).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, 2,4,4-Trimethyl-3-hexanol plays a role as an intermediate or target molecule. For example, its derivative, 3,5,5-trimethylhexanal, is produced through the hydroformylation of 2,4,4-trimethyl-1-pentene using specific catalysts (Pergola et al., 1997).

Surface Tension and Surfactant Research

This compound is also studied in the context of surface tension and surfactants. It is used as an additive in aqueous solutions to reduce surface tension, which is significant in applications like absorption chillers (Lonardi & Luke, 2019).

Sustainability and Environmental Applications

Another area of research involves the sustainability and environmental impact of chemical processes. The compound is examined as part of a broader study on the sustainability of chemical production, specifically in the context of catalytic production of higher alcohols from ethanol (Patel et al., 2015).

Energy and Fuel Research

2,4,4-Trimethyl-3-hexanol is also relevant in energy and fuel research. It's studied for its potential use in engines and its effects on combustion and emission characteristics when used as an additive in fuels (Nour et al., 2021).

properties

IUPAC Name

2,4,4-trimethylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-6-9(4,5)8(10)7(2)3/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIVDRVTPZNRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334892
Record name 2,4,4-TRIMETHYL-3-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethyl-3-hexanol

CAS RN

66793-92-8
Record name 2,4,4-TRIMETHYL-3-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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